molecular formula C9H16O2S B13302439 1-(Methylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid

1-(Methylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13302439
M. Wt: 188.29 g/mol
InChI Key: SOUOMMWUKKBKFK-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclobutane ring substituted with a methylsulfanyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a methylsulfanyl reagent in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Methylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in various chemical interactions, while the cyclobutane ring provides structural rigidity. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Propan-2-yloxy)methylcyclobutane-1-carboxylic acid: Similar in structure but with an oxygen atom replacing the sulfur atom.

    1-(Methylsulfanyl)cyclobutane-1-carboxylic acid: Lacks the propan-2-yl group.

    3-(Propan-2-yl)cyclobutane-1-carboxylic acid: Lacks the methylsulfanyl group.

Uniqueness

1-(Methylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the methylsulfanyl and propan-2-yl groups on the cyclobutane ring

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

1-methylsulfanyl-3-propan-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O2S/c1-6(2)7-4-9(5-7,12-3)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

SOUOMMWUKKBKFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C1)(C(=O)O)SC

Origin of Product

United States

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